
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a nitrile group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile typically involves the bromination of 4-methylphenyl derivatives followed by subsequent reactions to introduce the nitrile and oxo groups. One common method involves the bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity . The resulting 2-bromo-4-methylphenol can then be further reacted with appropriate reagents to introduce the nitrile and oxo groups.
Industrial Production Methods
Industrial production of this compound may involve continuous bromination processes to ensure high yield and selectivity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent addition rates, can significantly enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activities, making it useful in the development of pharmaceuticals.
Medicine: It can be a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceutical research, its derivatives may interact with enzymes or receptors to exert their effects. The exact pathways and targets can vary based on the specific derivative and its intended use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-methylphenyl isocyanate: This compound has a similar bromine and methyl substitution pattern but differs in its functional groups.
2-Bromo-4-methylpropiophenone: Another similar compound with a bromine and methyl substitution, used in pharmaceutical synthesis.
Uniqueness
3-(2-Bromo-4-methylphenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H8BrNO |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
3-(2-bromo-4-methylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6H,4H2,1H3 |
Clave InChI |
RCOVRUTUBSKIIY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)CC#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-4-[[3-(4-fluoro-1-pyrazolyl)-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B15338114.png)


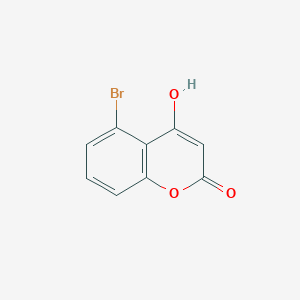
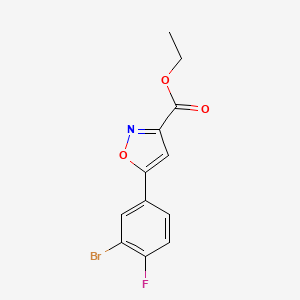
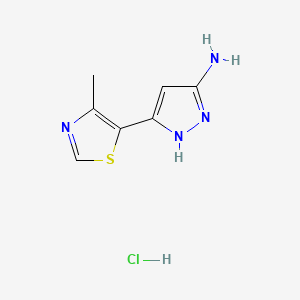
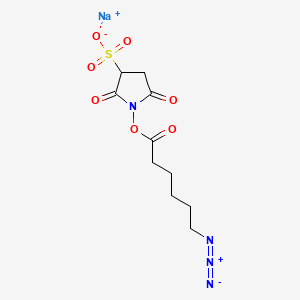
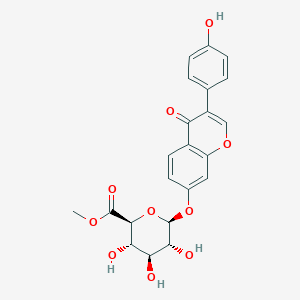

![8-Bromo-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338187.png)
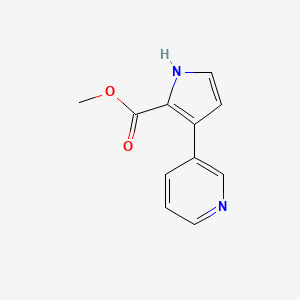
![7-Bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B15338189.png)

